ethyl (3Z)-2-benzyl-3-[(3-sulfanylidene-4H-quinoxalin-2-yl)hydrazinylidene]butanoate
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Overview
Description
Ethyl (3Z)-2-benzyl-3-[(3-sulfanylidene-4H-quinoxalin-2-yl)hydrazinylidene]butanoate is a complex organic compound that features a quinoxaline ring system. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential biological activities and its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3Z)-2-benzyl-3-[(3-sulfanylidene-4H-quinoxalin-2-yl)hydrazinylidene]butanoate typically involves the reaction of 3-hydrazinylquinoxaline-2(1H)-one with ethyl 2-hydroxyimino-3-oxobutanoate. This reaction is carried out in acetic acid at a temperature of 50-55°C, resulting in the formation of the desired hydrazone compound . The reaction conditions are optimized to ensure high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure consistent and efficient production. Industrial synthesis would also involve purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3Z)-2-benzyl-3-[(3-sulfanylidene-4H-quinoxalin-2-yl)hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro derivatives.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydrazone group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro or tetrahydroquinoxaline derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
Ethyl (3Z)-2-benzyl-3-[(3-sulfanylidene-4H-quinoxalin-2-yl)hydrazinylidene]butanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its potential therapeutic effects due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl (3Z)-2-benzyl-3-[(3-sulfanylidene-4H-quinoxalin-2-yl)hydrazinylidene]butanoate involves its interaction with specific molecular targets. The quinoxaline ring system can interact with DNA or proteins, potentially inhibiting their function. The hydrazone moiety may also play a role in its biological activity by forming reactive intermediates that can modify biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate
- 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate
Uniqueness
Ethyl (3Z)-2-benzyl-3-[(3-sulfanylidene-4H-quinoxalin-2-yl)hydrazinylidene]butanoate is unique due to its combination of a quinoxaline ring and a hydrazone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl (3Z)-2-benzyl-3-[(3-sulfanylidene-4H-quinoxalin-2-yl)hydrazinylidene]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-3-27-21(26)16(13-15-9-5-4-6-10-15)14(2)24-25-19-20(28)23-18-12-8-7-11-17(18)22-19/h4-12,16H,3,13H2,1-2H3,(H,22,25)(H,23,28)/b24-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKVVNANRYYHGX-OYKKKHCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=NNC2=NC3=CC=CC=C3NC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(CC1=CC=CC=C1)/C(=N\NC2=NC3=CC=CC=C3NC2=S)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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